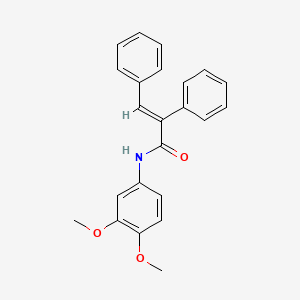
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide, also known as DPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPA is a derivative of diphenylacrylamide and is known for its unique properties, including its ability to act as a photosensitizer and its potential to inhibit the growth of cancer cells.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in cancer cells involves the induction of apoptosis through the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt and ERK. In photodynamic therapy, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide acts as a photosensitizer by absorbing light and transferring the energy to oxygen molecules, which then react with cellular components to produce reactive oxygen species that destroy cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and survival, the induction of apoptosis, and the activation of caspase enzymes. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide is its poor solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide. One possible direction is the development of more efficient synthesis methods that can produce N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide in larger quantities. Another direction is the investigation of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide's potential as a photosensitizer in other applications, such as photovoltaics and photocatalysis. Additionally, the development of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide-based materials with unique properties could have applications in various fields, including electronics and sensing.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide involves the reaction of 3,4-dimethoxybenzaldehyde with diphenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide.
科学研究应用
N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various fields, including cancer research, photodynamic therapy, and material science. In cancer research, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent that destroys cancer cells. In material science, N-(3,4-dimethoxyphenyl)-2,3-diphenylacrylamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and luminescent materials.
属性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-14-13-19(16-22(21)27-2)24-23(25)20(18-11-7-4-8-12-18)15-17-9-5-3-6-10-17/h3-16H,1-2H3,(H,24,25)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFLLVVDAMGMT-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxyphenyl)-2,3-diphenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)


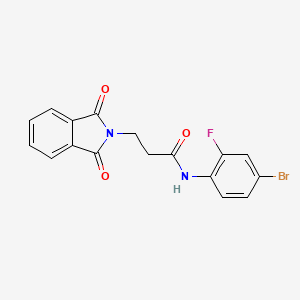
![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)
![{3,7-bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}(3,4-dichlorophenyl)methanone](/img/structure/B5155889.png)
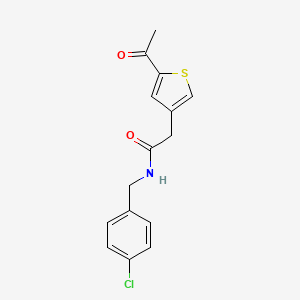

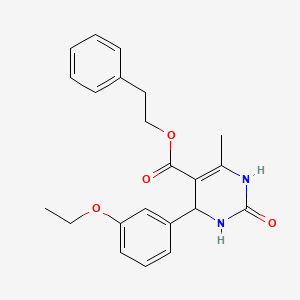
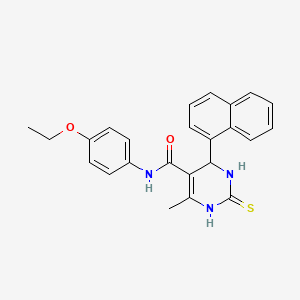


![2-{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}ethyl phenylcarbamate](/img/structure/B5155932.png)